4'-n-Propoxy-3',5'-dimethyl-2,2,2-trifluoroacetophenone
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Overview
Description
4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone: is an organic compound that belongs to the class of trifluoroacetophenones. This compound is characterized by the presence of a trifluoromethyl group attached to the acetophenone core, along with propoxy and dimethyl substituents on the aromatic ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-n-propoxy-3,5-dimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme interactions or as a starting material for the synthesis of biologically active molecules. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: This compound lacks the propoxy and dimethyl substituents but shares the trifluoromethyl group and acetophenone core.
4’-n-Propoxyacetophenone: Similar to 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone but without the trifluoromethyl group.
3’,5’-Dimethylacetophenone: Lacks the trifluoromethyl and propoxy groups but has the dimethyl substituents on the aromatic ring.
Uniqueness: 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone is unique due to the combination of its trifluoromethyl, propoxy, and dimethyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-4-5-18-11-8(2)6-10(7-9(11)3)12(17)13(14,15)16/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGAGNEWHMHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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